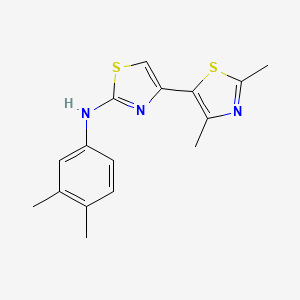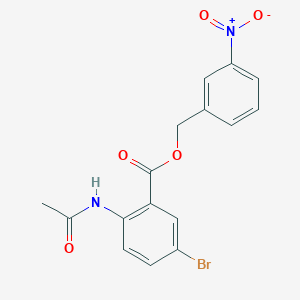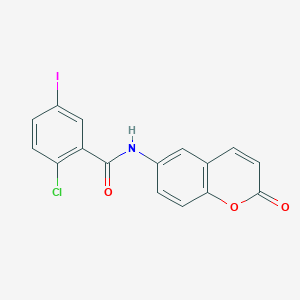
diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CDP is a pyridine derivative that has been synthesized using different methods.
作用機序
The exact mechanism of action of diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been suggested that diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate may work by modulating the activity of certain enzymes and receptors in the brain, including acetylcholinesterase and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have various biochemical and physiological effects. diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase the levels of acetylcholine in the brain, which is important for learning and memory. diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
Diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is readily available and relatively inexpensive. diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to have low toxicity and is well-tolerated in animal studies. However, diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has some limitations for lab experiments. diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is not water-soluble, which may limit its use in certain experiments. Additionally, the exact mechanism of action of diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, which may limit its use in certain research fields.
将来の方向性
There are several future directions for research on diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is investigating the potential use of diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is investigating the potential anti-inflammatory and anti-cancer properties of diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. Additionally, further research is needed to fully understand the mechanism of action of diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential applications in various research fields.
Conclusion:
In conclusion, diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been synthesized using different methods and has been investigated for its neuroprotective, anti-inflammatory, and anti-cancer properties. diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments but also has some limitations. Further research is needed to fully understand the mechanism of action of diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential applications in various research fields.
科学的研究の応用
Diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. diethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
diethyl 4-(2-chlorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-5-25-19(23)15-11-22(13(3)4)12-16(20(24)26-6-2)18(15)14-9-7-8-10-17(14)21/h7-13,18H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXBWYSLDTJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3529975.png)
![3-benzyl-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3529979.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B3529991.png)
![N-(4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3529999.png)

![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-bromobenzamide](/img/structure/B3530014.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3530018.png)
![N-[4-(1-azepanylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B3530022.png)
![N-(2-chlorophenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3530030.png)
![2,2'-[(4-ethoxy-3-methoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B3530034.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3530066.png)
![5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530069.png)